

Application Note: Quantification of Isopropyl Isobutyrate in Flavor Extracts

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Compound of Interest

Compound Name: *Isopropyl isobutyrate*

Cat. No.: *B1585242*

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Introduction

Isopropyl isobutyrate is a key aroma compound found in a variety of fruits and is widely used as a flavoring agent in the food and beverage industry to impart fruity and sweet notes, reminiscent of pineapple and apple.[1][2] Accurate quantification of **isopropyl isobutyrate** in flavor extracts is crucial for quality control, ensuring consistent sensory profiles, and for regulatory compliance. This application note details a robust and validated method for the quantification of **isopropyl isobutyrate** in typical flavor extract matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). An alternative method using direct injection Gas Chromatography with a Flame Ionization Detector (GC-FID) is also presented.

Physicochemical Properties of **Isopropyl Isobutyrate**

Property	Value
Synonyms	Isopropyl 2-methylpropanoate, Isobutyric acid isopropyl ester[1][2][3]
CAS Number	617-50-5[1][3][4]
Molecular Formula	C ₇ H ₁₄ O ₂ [3][4][5]
Molecular Weight	130.19 g/mol [2][3][5]
Appearance	Colorless liquid[4]
Odor Profile	Fruity, sweet, pineapple, apple[2]
Boiling Point	117-118 °C
Solubility	Soluble in ethanol and other organic solvents[2][4]

Experimental Protocols

Method 1: Quantification by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This is the preferred method for complex matrices due to its high sensitivity and selectivity, requiring minimal sample preparation.

1. Materials and Reagents

- **Isopropyl isobutyrate** (≥99% purity)
- Internal Standard (IS): e.g., Isobutyl isobutyrate or a suitable non-interfering ester
- Solvent: Ethanol (HPLC grade) or matrix-specific solvent
- Sodium chloride (analytical grade)
- Deionized water

- SPME fiber assembly: e.g., 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[6]

- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

2. Instrumentation

- Gas Chromatograph with a Mass Spectrometer (GC-MS)
- GC Column: DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent
- SPME-compatible autosampler

3. Preparation of Standards and Samples

- Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 100 mg of **isopropyl isobutyrate** and dissolve in 100 mL of ethanol.
- Internal Standard Stock Solution (1000 $\mu\text{g/mL}$): Prepare similarly.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the appropriate solvent (e.g., 40% ethanol/water to mimic an alcoholic extract) to achieve concentrations ranging from 0.1 to 50 $\mu\text{g/mL}$. Spike each standard with the internal standard to a final concentration of 10 $\mu\text{g/mL}$.
- Sample Preparation:
 - Accurately weigh 1.0 g of the flavor extract into a 20 mL headspace vial. For highly concentrated extracts, a preliminary dilution may be necessary.
 - Add 4.0 mL of deionized water.
 - Add 1.5 g of sodium chloride to increase the volatility of the analyte.
 - Spike with the internal standard to a final concentration of 10 $\mu\text{g/mL}$.
 - Immediately seal the vial.

4. HS-SPME-GC-MS Analysis

- HS-SPME Conditions:
 - Incubation Temperature: 50°C[7]
 - Incubation Time: 15 minutes with agitation[7]
 - Extraction Time: 30 minutes[7]
 - Desorption Temperature: 250°C
 - Desorption Time: 2 minutes (splitless mode)
- GC-MS Conditions:
 - Inlet Temperature: 250°C
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min
 - Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 150°C at 10°C/min, then to 240°C at 20°C/min, and hold for 2 minutes.[8]
 - MS Transfer Line Temperature: 280°C
 - Ion Source Temperature: 230°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Scan Range: m/z 40-200
 - Quantification Ions for **Isopropyl Isobutyrate**: m/z 43 (quantifier), 71, 89 (qualifiers)[5]

5. Data Analysis and Quantification

Construct a calibration curve by plotting the ratio of the peak area of **isopropyl isobutyrate** to the peak area of the internal standard against the concentration of the standards. Determine the concentration of **isopropyl isobutyrate** in the samples from this curve.

Method 2: Quantification by Direct Injection GC-FID

This method is suitable for cleaner, less complex flavor extract matrices.

1. Materials and Reagents

- Same as Method 1, excluding sodium chloride.

2. Instrumentation

- Gas Chromatograph with a Flame Ionization Detector (GC-FID)
- GC Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column for better separation of polar analytes.

3. Preparation of Standards and Samples

- Prepare stock and calibration standards as in Method 1.
- Sample Preparation:
 - Dilute the flavor extract sample with ethanol to bring the expected concentration of **isopropyl isobutyrate** within the calibration range. A 1:10 or 1:100 dilution is typical.
 - Spike with the internal standard to a final concentration of 10 µg/mL.
 - Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.

4. GC-FID Analysis

- GC-FID Conditions:
 - Inlet Temperature: 240°C
 - Injection Volume: 1 µL (split ratio 50:1)[\[9\]](#)
 - Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min

- Oven Temperature Program: Start at 50°C for 2 minutes, ramp to 220°C at 15°C/min, and hold for 5 minutes.
- Detector Temperature: 250°C

5. Data Analysis and Quantification

Quantification is performed using the same internal standard calibration method as described for GC-MS.

Method Validation Summary

The HS-SPME-GC-MS method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[8]

Parameter	Acceptance Criteria	Result
Linearity (R^2)	≥ 0.995	0.998
Range	0.1 - 50 $\mu\text{g/mL}$	Met
Limit of Detection (LOD)	S/N ratio ≥ 3	0.03 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	S/N ratio ≥ 10	0.1 $\mu\text{g/mL}$
Accuracy (% Recovery)	80 - 120%	95.2 - 104.5%
Precision (% RSD)	$\leq 15\%$	$< 5\%$
Specificity	No interfering peaks at the retention time of the analyte and IS	Met

Quantitative Data Presentation

Table 1: Calibration Data for **Isopropyl Isobutyrate** by HS-SPME-GC-MS

Concentration (µg/mL)	Analyte/IS Peak Area Ratio (Mean, n=3)	% RSD
0.1	0.012	4.5
0.5	0.061	3.1
2.0	0.245	2.5
10.0	1.23	1.8
25.0	3.08	1.5
50.0	6.15	1.2

Table 2: Analysis of **Isopropyl Isobutyrate** in Commercial Flavor Extracts

Sample ID	Flavor Type	Matrix	Measured Concentration (µg/g)
F-001	Pineapple	40% Ethanol	85.6
F-002	Mixed Fruit	Propylene Glycol	42.1
F-003	Apple	Aqueous	15.3

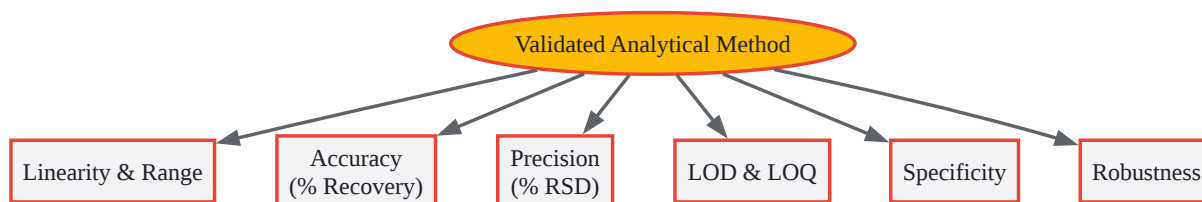
Note: The above data are for illustrative purposes.

Visualizations



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Caption: Experimental workflow for HS-SPME-GC-MS analysis.



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Caption: Key parameters for analytical method validation.

Conclusion

The detailed HS-SPME-GC-MS method provides a sensitive, accurate, and reliable approach for the quantification of **isopropyl isobutyrate** in various flavor extract matrices. The method requires minimal sample preparation, reducing the potential for analyte loss and matrix interference. For simpler matrices, the direct injection GC-FID method offers a viable and efficient alternative. The validation data confirms that the HS-SPME-GC-MS method is suitable for routine quality control and research applications in the flavor industry.

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